molecular formula C16H23N5O B7183144 N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide

N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide

Cat. No.: B7183144
M. Wt: 301.39 g/mol
InChI Key: PDLBGMXBTRTHPS-UHFFFAOYSA-N
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Description

N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-12-9-17-21(10-12)11-16(22)18-15-8-14(19-20-15)7-13-5-3-2-4-6-13/h8-10,13H,2-7,11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBGMXBTRTHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2=NNC(=C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The resulting intermediate is acylated with 4-methylpyrazole-1-yl acetic acid chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive pyrazole derivatives.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-2-(4-methylpyrazol-1-yl)acetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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